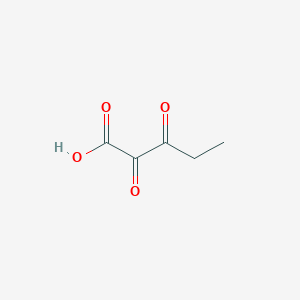
3-(3-Chlorophenyl)propan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol backbone. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives used in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common route involves the reduction of 3-(3-chlorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)propan-1-ol often involves catalytic hydrogenation of 3-(3-chlorophenyl)propanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: 3-(3-Chlorophenyl)propan-1-yl chloride.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)propan-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of specialty chemicals and as building blocks for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.
3-(2-Chlorophenyl)propan-1-ol: Chlorine atom in the ortho position.
3-(3-Bromophenyl)propan-1-ol: Bromine atom instead of chlorine in the meta position.
Uniqueness
3-(3-Chlorophenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom in the meta position can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs.
Propiedades
| 165803-60-1 | |
Fórmula molecular |
C10H15ClO4S |
Peso molecular |
266.74 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-5(2,3)4/h1,3,5,7,11H,2,4,6H2;1H3,(H,2,3,4) |
Clave InChI |
NVOSHFWSRXISFL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
